molecular formula C25H22N2O5 B13391543 (2R)-3-(3-carbamoylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

(2R)-3-(3-carbamoylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Cat. No.: B13391543
M. Wt: 430.5 g/mol
InChI Key: YOTDQRFXBNPJQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Fmoc-L-3-Carbamoylphe typically involves the protection of the amino group of L-3-carbamoylphenylalanine with the fluorenylmethyloxycarbonyl (Fmoc) group. This can be achieved through several methods:

Industrial Production Methods

Industrial production of Fmoc-L-3-Carbamoylphe follows similar synthetic routes but on a larger scale, often utilizing automated systems for efficiency and consistency. The use of solid-phase peptide synthesis (SPPS) is common, where the compound is attached to a solid support, allowing for easy separation and purification .

Scientific Research Applications

Chemistry

Fmoc-L-3-Carbamoylphe is widely used in the synthesis of peptides and proteins. Its ability to protect the amino group during synthesis makes it invaluable in creating complex peptide sequences .

Biology and Medicine

In biological research, Fmoc-L-3-Carbamoylphe is used to study protein interactions and functions. It is also used in the development of peptide-based drugs and therapeutic agents .

Industry

In the pharmaceutical industry, Fmoc-L-3-Carbamoylphe is used in the production of peptide drugs. Its use in SPPS allows for the efficient and scalable synthesis of these compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-L-3-Carbamoylphe is unique due to the presence of the carbamoyl group, which can influence the chemical properties and reactivity of the compound. This makes it particularly useful in specific peptide synthesis applications where the carbamoyl group is desired .

Properties

IUPAC Name

3-(3-carbamoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c26-23(28)16-7-5-6-15(12-16)13-22(24(29)30)27-25(31)32-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H2,26,28)(H,27,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTDQRFXBNPJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.